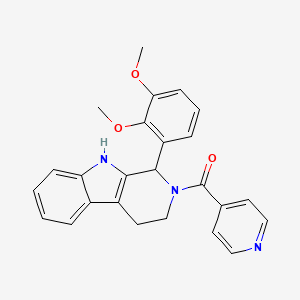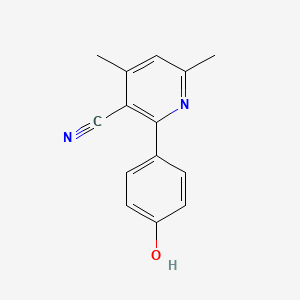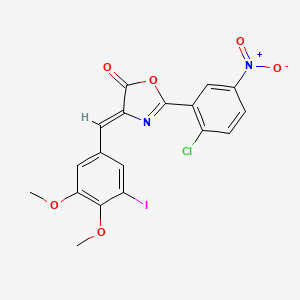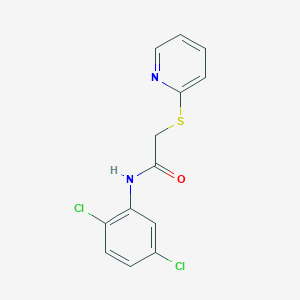
1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline, also known as ANQX, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANQX belongs to the class of beta-carbolines, which are known for their diverse biological activities.
Wirkmechanismus
1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline exerts its neuroprotective effects by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine. By inhibiting MAO-B, 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline increases the levels of dopamine in the brain, which can help to prevent the death of dopaminergic neurons.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline has also been shown to have anti-inflammatory and antioxidant properties. 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline can reduce the production of pro-inflammatory cytokines and reactive oxygen species, which can cause damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline is a relatively new compound, and its safety and toxicity profile have not been fully evaluated. Therefore, caution should be exercised when working with 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline in the laboratory.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline. One area of interest is the development of 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline-based drugs for the treatment of neurological disorders. Another area of interest is the study of 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline's effects on other biological systems, such as the immune system and the cardiovascular system. Finally, further research is needed to fully evaluate the safety and toxicity profile of 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline.
Synthesemethoden
The synthesis of 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline involves the reaction of 2-amino-3-methoxypyridine with 2,3-dimethoxybenzaldehyde to form an intermediate product, which is then reacted with isonicotinic acid to yield 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline. The synthesis method is relatively straightforward and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline has been extensively studied for its potential applications in various fields. One of the most promising applications of 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline is in the treatment of neurological disorders such as Parkinson's and Alzheimer's disease. 1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have neuroprotective effects and can prevent the death of dopaminergic neurons, which are responsible for the production of dopamine, a neurotransmitter that is essential for normal brain function.
Eigenschaften
IUPAC Name |
[1-(2,3-dimethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-30-21-9-5-7-19(24(21)31-2)23-22-18(17-6-3-4-8-20(17)27-22)12-15-28(23)25(29)16-10-13-26-14-11-16/h3-11,13-14,23,27H,12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUQNSVMKDWUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3=C(CCN2C(=O)C4=CC=NC=C4)C5=CC=CC=C5N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethoxyphenyl)-2-isonicotinoyl-2,3,4,9-tetrahydro-1H-beta-carboline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6012256.png)

![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B6012268.png)

![4-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6012289.png)
![4-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6012302.png)
![2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl [3-(trifluoromethyl)benzoyl]carbamate](/img/structure/B6012308.png)

![3-{1-[(1-ethyl-1H-indol-3-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6012324.png)
![N,N-dimethyl-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B6012325.png)
![[2-(3-methyl-2-thienyl)ethyl]amine hydrochloride hydrate](/img/structure/B6012330.png)
![1-{2-[(cycloheptylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6012345.png)
![2-{[(3-fluorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6012352.png)